molecular formula C19H19NO3 B15006514 2-Methyl-5-(propan-2-yl)phenyl 2-methyl-1,3-benzoxazole-7-carboxylate

2-Methyl-5-(propan-2-yl)phenyl 2-methyl-1,3-benzoxazole-7-carboxylate

Cat. No.: B15006514
M. Wt: 309.4 g/mol
InChI Key: HQATVEOPLUWAQT-UHFFFAOYSA-N
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Description

2-Methyl-5-(propan-2-yl)phenyl 2-methyl-1,3-benzoxazole-7-carboxylate is a synthetic organic compound that belongs to the class of benzoxazole derivatives Benzoxazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(propan-2-yl)phenyl 2-methyl-1,3-benzoxazole-7-carboxylate typically involves the following steps:

    Formation of the Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of Substituents:

    Esterification: The final step involves the esterification of the benzoxazole derivative with 2-methyl-1,3-benzoxazole-7-carboxylic acid using reagents such as thionyl chloride or dicyclohexylcarbodiimide (DCC) in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Large-scale production may utilize continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(propan-2-yl)phenyl 2-methyl-1,3-benzoxazole-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-Methyl-5-(propan-2-yl)phenyl 2-methyl-1,3-benzoxazole-7-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its benzoxazole core.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as optical brighteners and dyes.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(propan-2-yl)phenyl 2-methyl-1,3-benzoxazole-7-carboxylate involves its interaction with specific molecular targets and pathways. The benzoxazole core can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, its ability to intercalate with DNA can contribute to its antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

    2-Methylbenzoxazole: A simpler benzoxazole derivative with similar core structure but lacking additional substituents.

    5-(Propan-2-yl)phenylbenzoxazole: Another derivative with a similar substitution pattern but different functional groups.

Uniqueness

2-Methyl-5-(propan-2-yl)phenyl 2-methyl-1,3-benzoxazole-7-carboxylate is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its ester functional group and specific substitution pattern enhance its potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C19H19NO3

Molecular Weight

309.4 g/mol

IUPAC Name

(2-methyl-5-propan-2-ylphenyl) 2-methyl-1,3-benzoxazole-7-carboxylate

InChI

InChI=1S/C19H19NO3/c1-11(2)14-9-8-12(3)17(10-14)23-19(21)15-6-5-7-16-18(15)22-13(4)20-16/h5-11H,1-4H3

InChI Key

HQATVEOPLUWAQT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)OC(=O)C2=C3C(=CC=C2)N=C(O3)C

Origin of Product

United States

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